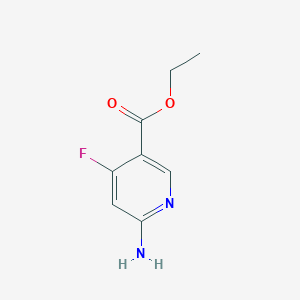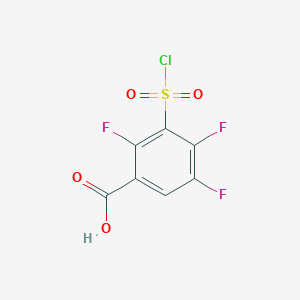
2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid is a fluorinated benzoic acid derivative with a chlorosulfonyl functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid typically involves multiple steps starting from readily available precursors. One common method involves the fluorination of tetrachloroisophthalonitrile, followed by selective reduction and partial defluorination to obtain 2,4,5-trifluoroisophthalonitrile. This intermediate is then hydrolyzed to form 2,4,5-trifluoroisophthalic acid, which undergoes selective decarboxylation to yield 2,4,5-trifluorobenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid or further to a sulfonyl chloride.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfonic Acids: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Serves as an intermediate in the synthesis of quinolone antibacterial agents and other therapeutic compounds.
Material Science: Utilized in the development of liquid crystals and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid depends on its application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of various functional groups. In pharmaceuticals, its mechanism involves the inhibition of bacterial enzymes or other molecular targets, leading to antibacterial activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4,5-Trifluorobenzoic Acid: Lacks the chlorosulfonyl group but shares the trifluoromethyl substitution pattern.
3-Chloro-2,4,5-trifluorobenzoic Acid: Similar structure but with a chloro group instead of a chlorosulfonyl group.
4-(Trifluoromethyl)benzoic Acid: Contains a trifluoromethyl group but lacks the chlorosulfonyl group.
Uniqueness
2,4,5-Trifluoro-3-(chlorosulfonyl)benzoic acid is unique due to the presence of both trifluoromethyl and chlorosulfonyl groups, which impart distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
1242340-07-3 |
|---|---|
Fórmula molecular |
C7H2ClF3O4S |
Peso molecular |
274.60 g/mol |
Nombre IUPAC |
3-chlorosulfonyl-2,4,5-trifluorobenzoic acid |
InChI |
InChI=1S/C7H2ClF3O4S/c8-16(14,15)6-4(10)2(7(12)13)1-3(9)5(6)11/h1H,(H,12,13) |
Clave InChI |
RVISRJQQZGCBTD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclopropyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12858092.png)

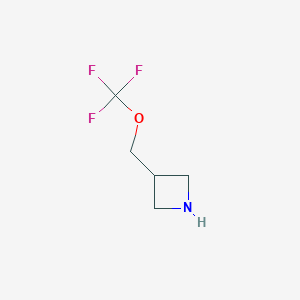
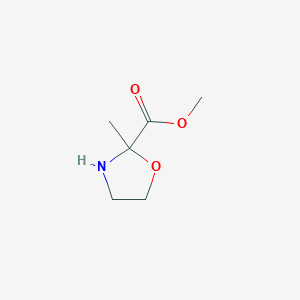
![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)
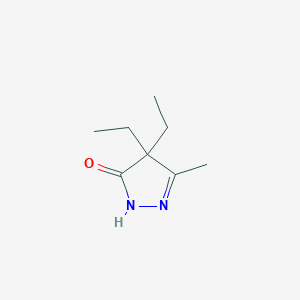
![10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B12858133.png)

![3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12858146.png)
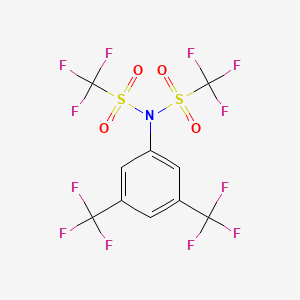
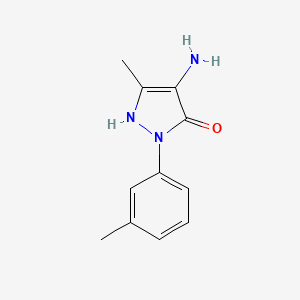

![1-{(2'R,3'R)-4'-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5'-methyl-2',3'-dihydro-2,3'-bifuran-2'-yl}ethanone](/img/structure/B12858166.png)
